molecular formula C16H24O2 B1611042 2-(4-Octylphenyl)acetic acid CAS No. 64570-28-1

2-(4-Octylphenyl)acetic acid

Cat. No. B1611042
CAS RN: 64570-28-1
M. Wt: 248.36 g/mol
InChI Key: RLSOOAYGFMAZRR-UHFFFAOYSA-N
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Description

“2-(4-Octylphenyl)acetic acid” is a chemical compound with the molecular formula C16H24O2 . It is listed in various chemical databases .


Molecular Structure Analysis

The molecular structure of “2-(4-Octylphenyl)acetic acid” consists of 16 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Safety And Hazards

The safety data sheet (SDS) for “2-(4-Octylphenyl)acetic acid” would provide detailed information on its hazards, handling, storage, and disposal. In the absence of a specific SDS for this compound, general precautions should be taken while handling carboxylic acids, including wearing appropriate personal protective equipment and ensuring good ventilation .

properties

IUPAC Name

2-(4-octylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)13-16(17)18/h9-12H,2-8,13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSOOAYGFMAZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495816
Record name (4-Octylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Octylphenyl)acetic acid

CAS RN

64570-28-1
Record name (4-Octylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

117 g of the 4[2-(4-octylphenyl)-1-thioxoethyl]morpholine was added to 250 ml of ethanol and dissolved therein. 50 ml of water and 46.3 g of potassium hydroxide were added to the obtained solution and the mixture was refluxed for three hours and then allowed to cool to room temperature. Then 10% hydrochloric acid was added thereto by portions until the mixture became acidic. After adding 500 ml of ethyl acetate, the organic layer was washed with water until the aqueous layer became neutral. The organic layer was separated and the solvent was distilled off. To the residue, were added 500 ml of triethylene glycol, 70 ml of water and 77.2 g of potassium hydroxide and the resulting mixture was refluxed for four hours. After allowing to cool to room temperature, 10% hydrochloric acid was added thereto by portions until it became acidic. After adding 500 ml of ethyl acetate, the organic layer was washed with water until the aqueous layer became neutral. The organic layer was separated and dehydrated over anhydrous sodium sulfate. The solvent was distilled off and the residue was recrystallized from hexane. Thus 65.5 g of p-octylphenylacetic acid was obtained. Yield: 74%.
Name
4[2-(4-octylphenyl)-1-thioxoethyl]morpholine
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
46.3 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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